molecular formula C17H19FN2O2 B13672332 tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate

tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate

Cat. No.: B13672332
M. Wt: 302.34 g/mol
InChI Key: MAJAXIIWWMUQST-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate: is a chemical compound with the molecular formula C₁₇H₁₉FN₂O₂ and a molecular weight of 302.34 g/mol . This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorobenzyl group attached to a picolinate core. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways involving picolinate derivatives.

Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets. The amino group and the picolinate core can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 3-amino-5-(4-chlorobenzyl)picolinate
  • tert-Butyl 3-amino-5-(4-methylbenzyl)picolinate
  • tert-Butyl 3-amino-5-(4-bromobenzyl)picolinate

Comparison:

Properties

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

tert-butyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate

InChI

InChI=1S/C17H19FN2O2/c1-17(2,3)22-16(21)15-14(19)9-12(10-20-15)8-11-4-6-13(18)7-5-11/h4-7,9-10H,8,19H2,1-3H3

InChI Key

MAJAXIIWWMUQST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N

Origin of Product

United States

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